Anti-HSV-1 Activity of Cabraleahydroxylactone — Direct Comparison with Acyclovir Standard
Cabraleahydroxylactone exhibits antiviral activity against herpes simplex virus type-1 (HSV-1) with an IC₅₀ value of 3.20 µg/mL . In the same assay system, the clinically used standard acyclovir demonstrated an IC₅₀ of 1.90 µg/mL . This positions cabraleahydroxylactone's potency within approximately 1.7-fold of the reference antiviral agent, establishing it as a moderately active natural product scaffold for further anti-HSV-1 investigation.
| Evidence Dimension | Antiviral activity against HSV-1 (IC₅₀) |
|---|---|
| Target Compound Data | 3.20 µg/mL |
| Comparator Or Baseline | Acyclovir: 1.90 µg/mL |
| Quantified Difference | Cabraleahydroxylactone is 1.68-fold less potent than acyclovir |
| Conditions | In vitro HSV-1 antiviral assay |
Why This Matters
This direct comparison enables researchers to calibrate cabraleahydroxylactone's antiviral potency against a well-characterized clinical standard, facilitating go/no-go decisions in natural product-based antiviral screening campaigns.
